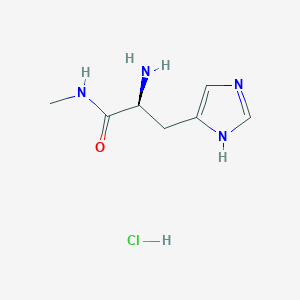

L-Histidine N-methylamide hydrochloride

描述

L-Histidine N-methylamide hydrochloride is a derivative of the amino acid L-histidine. It is characterized by the presence of a methylamide group attached to the nitrogen atom of the imidazole ring, and it is commonly used in various scientific research applications. The molecular formula of this compound is C7H13ClN4O, and it has a molecular weight of 204.66 g/mol.

准备方法

Synthetic Routes and Reaction Conditions

L-Histidine N-methylamide hydrochloride can be synthesized through a series of chemical reactions involving L-histidine. One common method involves the methylation of the amide group of L-histidine. The process typically includes the following steps:

Protection of the amino group: The amino group of L-histidine is protected using a suitable protecting group to prevent unwanted reactions.

Methylation: The protected L-histidine is then reacted with a methylating agent, such as methyl iodide, under basic conditions to introduce the methylamide group.

Deprotection: The protecting group is removed to yield L-Histidine N-methylamide.

Hydrochloride formation: The final product is obtained by reacting L-Histidine N-methylamide with hydrochloric acid to form this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as crystallization and recrystallization are employed to purify the final product .

化学反应分析

Types of Reactions

L-Histidine N-methylamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced to form reduced derivatives.

Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole ring-oxidized products, while substitution reactions can introduce various functional groups onto the imidazole ring .

科学研究应用

Biochemical Research

Role in Histidine Metabolism

L-Histidine N-methylamide hydrochloride serves as a valuable tool for studying histidine metabolism. Its structure allows researchers to investigate the enzymatic pathways and interactions involving histidine, which is crucial for protein synthesis and cellular processes.

Case Study: Enzyme Activity

A study published in the Journal of Biological Chemistry examined the effects of L-histidine on the activities of nucleotidase and alkaline phosphatase, revealing insights into how histidine derivatives can influence enzyme activity and metabolic pathways .

Pharmaceutical Development

Drug Formulation

The compound is utilized in the formulation of drugs targeting neurological disorders. Its properties enhance drug efficacy and stability, making it an important component in pharmaceutical research.

Case Study: Neurological Applications

Research has indicated that L-histidine derivatives can modulate neurotransmitter systems, potentially leading to therapeutic strategies for conditions such as Alzheimer's disease and schizophrenia .

Nutrition Science

Dietary Supplements

this compound is explored in dietary supplements aimed at improving muscle recovery and performance, particularly among athletes. Its role as a precursor to carnosine highlights its importance in muscle physiology.

Case Study: Athletic Performance

A clinical trial assessed the impact of histidine supplementation on exercise performance, demonstrating improved recovery times and reduced muscle fatigue among participants .

Analytical Chemistry

Chromatography Standards

In analytical chemistry, this compound acts as a standard in chromatography techniques. This application ensures accurate quantification of histidine derivatives in various biological samples.

Data Table: Chromatography Applications

| Application | Methodology | Purpose |

|---|---|---|

| Quantification | High-Performance Liquid Chromatography (HPLC) | Accurate measurement of histidine levels in serum |

| Standardization | Gas Chromatography (GC) | Calibration of instruments for amino acid analysis |

Clinical Research

Metabolic Pathways Investigation

Researchers are investigating the effects of this compound on metabolic pathways. This research could lead to new treatments for metabolic disorders by elucidating the compound's role in amino acid metabolism.

Case Study: Metabolic Disorders

A review article highlighted the potential benefits of histidine supplementation in managing metabolic syndrome and related conditions, suggesting that further studies could establish its efficacy as a therapeutic agent .

作用机制

The mechanism of action of L-Histidine N-methylamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the active site. Additionally, it can interact with cellular pathways involved in signal transduction and metabolic processes .

相似化合物的比较

L-Histidine N-methylamide hydrochloride can be compared with other similar compounds, such as:

L-Histidine: The parent amino acid, which lacks the methylamide group.

L-Histidine methyl ester: A derivative with a methyl ester group instead of a methylamide group.

L-Histidinium hydrochloride: A salt form of L-histidine with hydrochloric acid.

Uniqueness

This compound is unique due to the presence of the methylamide group, which imparts distinct chemical and biological properties. This modification can enhance its stability, solubility, and reactivity compared to its parent compound and other derivatives .

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research. Its unique chemical structure and properties make it a valuable tool in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in research and development.

生物活性

L-Histidine N-methylamide hydrochloride is a derivative of the essential amino acid L-histidine, which plays crucial roles in various biological processes. This article explores its biological activity, focusing on its metabolic pathways, physiological functions, and potential therapeutic applications.

Overview of L-Histidine and Its Derivatives

L-histidine is an essential amino acid involved in protein synthesis and serves as a precursor for histamine, an important neurotransmitter. This compound, a methylated form of histidine, is studied for its unique properties and biological implications.

Physiological Functions

L-Histidine and its derivatives exhibit several physiological functions:

- Buffering Capacity : L-histidine acts as a proton buffer in physiological pH ranges, which is vital for maintaining acid-base balance in the body .

- Metal Ion Chelation : It has the ability to chelate metal ions, which can be beneficial in detoxification processes .

- Antioxidant Activity : Histidine can scavenge reactive oxygen species (ROS), contributing to cellular protection against oxidative stress .

1. Transport Mechanisms

L-histidine is absorbed through sodium-dependent and independent transport systems in the intestines. The transport of histidine is influenced by sodium gradients, which enhance its uptake into cells .

2. Metabolic Pathways

Once absorbed, L-histidine participates in several metabolic pathways:

- Deamination : It undergoes deamination to form urocanate, which is further metabolized into various intermediates involved in energy production .

- Synthesis of Bioactive Compounds : Histidine is a precursor for carnosine and other dipeptides that have antioxidant properties .

Therapeutic Applications

This compound has shown potential in various therapeutic contexts:

- Neurological Disorders : Research indicates that histidine supplementation may aid in managing conditions like atopic dermatitis and neurological disorders due to its role in neurotransmitter synthesis .

- Corrosion Inhibition : Interestingly, L-histidine has been explored as a corrosion inhibitor for metals, showcasing its diverse applications beyond biological systems .

Table 1: Summary of Biological Activities of this compound

Case Study: Neuroprotective Effects

A study investigated the effects of L-histidine supplementation on patients with neurological disorders. Results indicated improvements in cognitive function and reductions in symptoms associated with oxidative stress. This suggests that histidine's antioxidant properties may play a significant role in neuroprotection .

Safety and Toxicity Profile

L-histidine is generally recognized as safe when consumed within recommended dietary limits. However, excessive supplementation can lead to increased ammonia levels and potential toxicity in individuals with liver disease . Long-term studies are necessary to establish comprehensive safety profiles.

属性

IUPAC Name |

(2S)-2-amino-3-(1H-imidazol-5-yl)-N-methylpropanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O.ClH/c1-9-7(12)6(8)2-5-3-10-4-11-5;/h3-4,6H,2,8H2,1H3,(H,9,12)(H,10,11);1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBEWGPTVCBGMTD-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(CC1=CN=CN1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)[C@H](CC1=CN=CN1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。